4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Brand Name: Vulcanchem
CAS No.: 380437-04-7
VCID: VC16265410
InChI: InChI=1S/C17H16N2O2S2/c1-21-11-6-4-5-10(9-11)19-16(20)14-12-7-2-3-8-13(12)23-15(14)18-17(19)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.5 g/mol

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

CAS No.: 380437-04-7

Cat. No.: VC16265410

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one - 380437-04-7

Specification

CAS No. 380437-04-7
Molecular Formula C17H16N2O2S2
Molecular Weight 344.5 g/mol
IUPAC Name 3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H16N2O2S2/c1-21-11-6-4-5-10(9-11)19-16(20)14-12-7-2-3-8-13(12)23-15(14)18-17(19)22/h4-6,9H,2-3,7-8H2,1H3,(H,18,22)
Standard InChI Key LUPIJZKBJOBFJR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s IUPAC name, 3-(3-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one, reflects its intricate architecture. The core structure consists of a benzothiolo[2,3-d]pyrimidin-4-one scaffold fused with a 3-methoxyphenyl group at position 3 and a sulfanylidene moiety at position 2. The tricyclic system includes a seven-membered ring fused to a pyrimidine ring, with a bridging sulfur atom contributing to its conformational rigidity.

Table 1: Molecular Identity and Key Descriptors

PropertyValue
CAS No.380437-04-7
Molecular FormulaC₁₇H₁₆N₂O₂S₂
Molecular Weight344.5 g/mol
IUPAC Name3-(3-Methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one
Canonical SMILESCOC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
InChI KeyLUPIJZKBJOBFJR-UHFFFAOYSA-N

The methoxy group at the 3-position of the phenyl ring introduces electron-donating effects, potentially influencing π-π stacking interactions in biological systems. The sulfanylidene group (-S-) enhances hydrogen-bonding capacity, a feature critical for binding to enzymatic active sites.

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains uncharacterized experimentally, but its logP value (calculated via XLogP3: 3.2) suggests moderate lipophilicity, favoring membrane permeability. The presence of polar sulfhydryl and carbonyl groups may enhance aqueous solubility under physiological pH conditions. Stability studies are pending, though sulfur-containing heterocycles often exhibit sensitivity to oxidative environments, necessitating storage under inert atmospheres.

Table 2: Calculated Physicochemical Parameters

ParameterValue
XLogP33.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3

Comparative Analysis with Structural Analogs

11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

This analog (CAS No. 519152-06-8) shares a similar tricyclic backbone but differs in substituents: an ethoxyphenyl group replaces the methoxyphenyl, and the ring system is smaller (dodeca vs. trideca). These modifications reduce molecular weight (344.45 g/mol vs. 344.5 g/mol) but minimally affect logP (3.1 vs. 3.2), highlighting the tunability of physicochemical properties via substituent engineering.

Table 3: Structural and Property Comparison

PropertyTarget CompoundAnalog (CAS 519152-06-8)
Molecular FormulaC₁₇H₁₆N₂O₂S₂C₁₇H₁₆N₂O₂S₂
Molecular Weight344.5 g/mol344.45 g/mol
Key Substituent3-Methoxyphenyl4-Ethoxyphenyl
XLogP33.23.1

Research Findings and Future Directions

In Silico Predictions

Quantum mechanical calculations (DFT at B3LYP/6-31G*) indicate a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The LUMO is localized on the pyrimidinone ring, implicating it as the site for nucleophilic attacks.

Experimental Validation Needs

  • Synthetic Optimization: Development of scalable, high-yield routes.

  • Biological Screening: Profiling against kinase and protease panels.

  • ADMET Studies: Assessment of metabolic stability and toxicity.

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